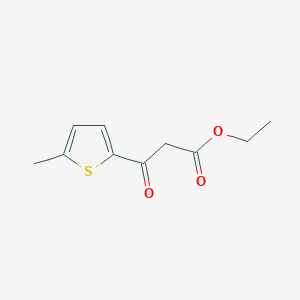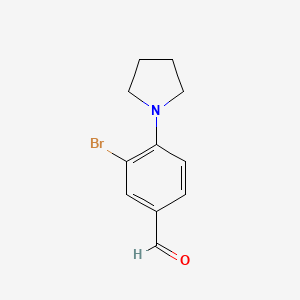
Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate
Overview
Description
It is a yellow liquid with a fruity odor and is commonly used as a flavoring agent in the food industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate can be synthesized from 1-(5-methyl-2-thienyl)ethan-1-one and diethyl oxalate . The reaction typically involves the use of a base such as sodium ethoxide in ethanol, followed by acidification to yield the desired product.
Industrial Production Methods
The industrial production of ethyl (5-methyl-2-thenoyl)acetate often involves the esterification of acetic acid with ethanol in the presence of an acid catalyst. This process is similar to the production of ethyl acetate, which is widely used in various industries .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, it can be hydrolyzed to form the corresponding carboxylic acid and alcohol
Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: It can be oxidized to form various products depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Scientific Research Applications
Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used as a flavoring agent in the food industry and as a solvent in the production of various industrial products.
Mechanism of Action
The mechanism of action of ethyl (5-methyl-2-thenoyl)acetate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it undergoes adsorption on the catalyst surface, followed by the breaking of the C−O bond, leading to the formation of primary by-products such as ethanol and acetaldehyde . These intermediates are further converted to acetic acid and eventually to carbon dioxide and water.
Comparison with Similar Compounds
Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate can be compared with other esters such as ethyl acetate and methyl butyrate. These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity . For instance:
Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers.
Methyl butyrate: Known for its fruity odor and used as a flavoring agent in the food industry.
Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
These compounds are esters with varying alkyl groups and are used in different industrial and research applications .
Properties
IUPAC Name |
ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-3-13-10(12)6-8(11)9-5-4-7(2)14-9/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZZCAURPLNHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1387696.png)

![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1387698.png)

![6-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1387700.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid](/img/structure/B1387703.png)



![tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate](/img/structure/B1387710.png)
![N'-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide](/img/structure/B1387712.png)



